ethyl 2-(9-broMo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-5-yl)acetate
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Overview
Description
Ethyl 2-(9-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-5-yl)acetate is a chemical compound that belongs to the class of benzoxazepines. Benzoxazepines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
The synthesis of ethyl 2-(9-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-5-yl)acetate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzoxazepine core: This can be achieved through a one-pot reaction involving the cyclization of appropriate precursors.
Esterification: The final step involves the esterification of the intermediate compound to form the ethyl acetate derivative.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Ethyl 2-(9-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-5-yl)acetate undergoes several types of chemical reactions:
Scientific Research Applications
Ethyl 2-(9-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-5-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(9-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-5-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(9-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-5-yl)acetate can be compared with other benzoxazepine derivatives, such as:
Evacetrapib: Used in the treatment of cardiovascular diseases.
Benazepril: An angiotensin-converting enzyme (ACE) inhibitor used for hypertension.
Tolvaptan: A vasopressin receptor antagonist used in the treatment of hyponatremia.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C13H16BrNO3 |
---|---|
Molecular Weight |
314.17 g/mol |
IUPAC Name |
ethyl 2-(9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)acetate |
InChI |
InChI=1S/C13H16BrNO3/c1-2-17-12(16)8-11-9-4-3-5-10(14)13(9)18-7-6-15-11/h3-5,11,15H,2,6-8H2,1H3 |
InChI Key |
KWBHYORTTWVIOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C2=C(C(=CC=C2)Br)OCCN1 |
Origin of Product |
United States |
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